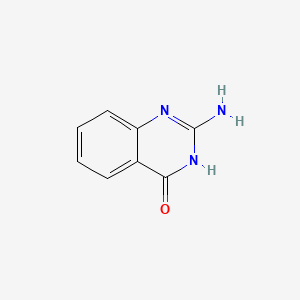

2-Amino-3H-quinazolin-4-one

Vue d'ensemble

Description

La 2-Aminoquinazolin-4(3H)-one est un composé hétérocyclique dérivé de la classe des quinazolinones. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles. Il est caractérisé par un noyau de quinazolinone avec un groupe amino en position 2.

Voies de synthèse et conditions de réaction :

Cyclisation de condensation induite par la lumière visible : Une méthode verte et efficace implique la condensation de 2-aminobenzamides et d’aldéhydes sous irradiation de lumière visible.

Méthodes traditionnelles : La synthèse conventionnelle implique la réaction de l’acide anthranilique avec la formamide ou l’acide formique dans des conditions de haute température pour produire de la 2-Aminoquinazolin-4(3H)-one.

Méthodes de production industrielle : La production industrielle utilise généralement les méthodes traditionnelles en raison de leur évolutivité et de leur rentabilité. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final.

Types de réactions :

Oxydation : La 2-Aminoquinazolin-4(3H)-one peut subir des réactions d’oxydation pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, qui peuvent présenter des activités biologiques différentes.

Substitution : Le groupe amino en position 2 peut participer à des réactions de substitution, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions douces à modérées.

Principaux produits formés :

Applications de la recherche scientifique

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé présente des activités antimicrobiennes, antifongiques et antivirales significatives.

Médecine : Il a montré des promesses dans le développement d’anticancéreux, d’antituberculeux et d’anti-inflammatoires.

Industrie : Le composé est utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2-amino-3H-quinazolin-4-one and its derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers.

Case Studies

- Cytotoxicity Studies : Research demonstrated that quinazolinone derivatives showed IC50 values ranging from 5.70 to 18.60 µM against MCF-7 and HCT-116 cell lines, indicating significant anticancer activity. Notably, certain derivatives with 1,2,3-triazole and glycoside components exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, with upregulation of pro-apoptotic markers such as p53 and Bax in cancer cells . Molecular docking studies further elucidated the interaction of these compounds with key enzymes involved in cancer progression.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6 | MCF-7 | 12.60 | Apoptosis induction |

| Compound 10 | HCT-116 | 3.00 | Cell cycle arrest |

| Compound 13 | MCF-7 | 5.70 | Upregulation of p53 |

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has also been extensively documented. These compounds demonstrate efficacy against a range of bacteria and fungi.

Case Studies

- Antibacterial Activity : Several studies reported that quinazolinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a specific derivative showed promising results against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : In addition to antibacterial effects, certain quinazolinones have shown antifungal activity against common pathogens such as Candida albicans.

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Effective |

| Compound B | E. coli | Effective |

| Compound C | Candida albicans | Moderate |

Anti-inflammatory Effects

Quinazolinone derivatives have been explored for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

Case Studies

- Analgesic and Anti-inflammatory Studies : Research indicated that certain quinazolinone compounds exhibit analgesic effects comparable to standard anti-inflammatory drugs, providing a potential alternative for pain management .

Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives

| Compound | Model Used | Effect |

|---|---|---|

| Compound X | Carrageenan-induced edema model | Significant reduction in swelling |

| Compound Y | Formalin test for pain | Comparable to ibuprofen |

Other Therapeutic Applications

Beyond the aforementioned applications, quinazolinones also show promise in other therapeutic areas:

Antiviral Activity

Some studies suggest that quinazolinones may possess antiviral properties, particularly against HIV and other viruses .

Neuroprotective Effects

Recent research indicates potential neuroprotective effects of certain quinazolinone derivatives, suggesting their use in neurodegenerative diseases .

Table 4: Summary of Therapeutic Applications

| Application | Potential Compounds |

|---|---|

| Anticancer | Various quinazolinones |

| Antimicrobial | Specific derivatives |

| Anti-inflammatory | Selected compounds |

| Antiviral | Certain derivatives |

| Neuroprotective | Novel formulations |

Mécanisme D'action

Le mécanisme d’action de la 2-Aminoquinazolin-4(3H)-one varie en fonction de son application. Dans l’activité antimicrobienne, il cible les enzymes bactériennes et perturbe les processus cellulaires. Dans les applications anticancéreuses, il inhibe des kinases spécifiques et des voies de signalisation impliquées dans la prolifération et la survie cellulaires .

Comparaison Avec Des Composés Similaires

La 2-Aminoquinazolin-4(3H)-one est unique en raison de ses activités biologiques polyvalentes et de sa facilité de synthèse. Les composés similaires comprennent :

Quinazolin-4(3H)-one : Manque le groupe amino en position 2, ce qui se traduit par des activités biologiques différentes.

2-Méthylquinazolin-4(3H)-one : La substitution du groupe amino par un groupe méthyle modifie ses propriétés chimiques et ses applications.

2-Phénylquinazolin-4(3H)-one : La présence d’un groupe phényle en position 2 modifie considérablement son profil d’activité biologique.

Activité Biologique

2-Amino-3H-quinazolin-4-one is a member of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

Chemical Structure : The quinazolinone core structure consists of a fused benzene and pyrimidine ring system, which is crucial for its biological activity. Modifications at various positions on this core can enhance its therapeutic potential.

Structure-Activity Relationship : Research has shown that substituents at the 2 and 3 positions significantly influence the biological activity of quinazolinones. For instance, the introduction of different aryl or alkyl groups can improve potency against specific targets such as cancer cells or pathogens .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives:

- Cytotoxicity Studies : A study reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values ranged from 10 μM to 12 μM, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving the epidermal growth factor receptor (EGFR) and other signaling molecules. For example, certain derivatives have been identified as effective EGFR inhibitors, which play a critical role in tumor growth .

Anti-inflammatory and Analgesic Properties

This compound has also been explored for its anti-inflammatory effects:

- Analgesic Activity : Compounds derived from this scaffold have been synthesized and tested for analgesic properties. One notable compound demonstrated comparable potency to diclofenac sodium, a standard analgesic drug, while exhibiting lower ulcerogenic potential .

| Compound | Activity Type | Comparison Standard | Result |

|---|---|---|---|

| AS2 | Analgesic | Diclofenac | Moderately more potent |

| AS2 | Ulcerogenic Potential | Aspirin | Mild ulcerogenic potential |

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have been well-documented:

- Bacterial Inhibition : Several studies have reported that modifications to the quinazolinone structure enhance its antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The introduction of specific functional groups has been linked to improved antimicrobial activity .

Case Studies

- Anticancer Study : A recent investigation into a series of quinazolines revealed that compounds with specific substitutions showed enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in achieving desired biological effects .

- Anti-inflammatory Research : Another study focused on synthesizing novel 2-substituted amino derivatives, which were evaluated for their anti-inflammatory effects in animal models. Results indicated significant reductions in inflammation markers compared to control groups .

Propriétés

IUPAC Name |

2-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFBAXSPXZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287618 | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-19-0 | |

| Record name | 2-Amino-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-amino-3H-quinazolin-4-one a valuable building block for drug discovery?

A1: The this compound structure exhibits remarkable versatility, allowing for diverse chemical modifications. This adaptability enables researchers to fine-tune the molecule's properties and optimize its interactions with biological targets. For instance, researchers have successfully synthesized potent fibrinogen receptor antagonists by modifying the this compound core. []

Q2: The synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a key intermediate in drug development, has been known to be complex. Are there any recent advancements in simplifying its production?

A2: Absolutely! A novel method utilizing a sequential C-N cross-coupling and intramolecular amidation process has emerged as a more efficient route for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one. This approach employs readily available starting materials, 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine, and leverages palladium catalysts to achieve high yields. [] The use of [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)] palladium(II) methanesulfonate as a catalyst proved particularly effective. []

Q3: Beyond traditional synthetic methods, are there any alternative approaches for preparing this compound derivatives?

A3: Yes, researchers have successfully employed the tandem aza-Wittig reaction for the efficient synthesis of diverse this compound derivatives. [] This approach involves reacting iminophosphorane with aromatic isocyanate and a nucleophile under mild conditions. [] This method offers a streamlined and potentially more sustainable route to access a wider array of this compound analogs for further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.